6-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile
Description
The compound 6-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile features a purine core (9H-purin-6-yl) modified with a 2-methoxyethyl chain at the N9 position. This purine moiety is linked to an octahydropyrrolo[3,4-c]pyrrole bicyclic amine, which is further connected to a pyridine-2-carbonitrile group. The 2-methoxyethyl group enhances solubility, while the pyridine-2-carbonitrile may act as a hydrogen bond acceptor, influencing target binding .
Properties
IUPAC Name |
6-[5-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O/c1-29-6-5-26-13-24-18-19(26)22-12-23-20(18)28-10-14-8-27(9-15(14)11-28)17-4-2-3-16(7-21)25-17/h2-4,12-15H,5-6,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRCYIFZQSLVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=CC=CC(=N5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis begins with commercially available reagents including pyridine-2-carbonitrile and octahydropyrrolo[3,4-c]pyrrol.
Key Reactions: : The synthetic route involves several steps including alkylation, cyclization, and purification processes.
Reaction Conditions: : Specific conditions such as temperature, solvent, and catalyst choice play a crucial role. For instance, the alkylation might require basic conditions and a suitable solvent like dimethylformamide, while the cyclization could be catalyzed by acidic or thermal conditions.
Industrial Production Methods: Scaling up the synthesis for industrial production would involve optimizing reaction conditions for higher yields and purity. This could include the use of automated flow reactors and large-scale purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : It might undergo oxidation reactions leading to the formation of oxo derivatives.
Reduction: : Reduction reactions could convert nitro groups to amines.
Substitution: : This compound can undergo substitution reactions, especially nucleophilic substitutions, due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: : Various nucleophiles like amines or thiols under basic conditions.
Major Products: The major products from these reactions would depend on the specific conditions and reagents used but could include a range of derivatives with modified functional groups, potentially enhancing the compound's properties for specific applications.
Scientific Research Applications
In Chemistry: : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. In Biology : It may be used in the study of enzyme interactions or as a ligand in biochemical assays. In Medicine : Its unique structure suggests potential as a therapeutic agent, possibly in antiviral or anticancer drugs. In Industry : Beyond pharmaceuticals, it might find applications in materials science, for example, in the development of new polymers or as a catalyst in chemical processes.
Mechanism of Action
The compound's mechanism of action would likely involve interactions with specific molecular targets such as enzymes or receptors. The pyridine and purine moieties suggest potential binding to nucleotide-binding sites, influencing biochemical pathways critical in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Key Observations:
Purine vs. Pyrimidoindole Cores : The target compound and BJ47823 share a purine core, which is critical for ATP-binding site interactions in kinases. In contrast, the pyrimidoindole in ’s compound may target different enzymatic pockets .
Substituent Effects: The 2-methoxyethyl group in the target compound and BJ47823 improves aqueous solubility compared to phenyl or bromo substituents in other analogues .
Bicyclic Amine Linkers : The octahydropyrrolo[3,4-c]pyrrole in the target compound provides conformational rigidity, similar to the pyrrolo[2,3-c]pyridine in ’s compound, but with distinct stereoelectronic properties .
Table 2: Property Comparison
| Property | Target Compound | BJ47823 | Pyrimidoindole Compound | Pyrrolopyridine Ester |
|---|---|---|---|---|
| LogP (Predicted) | 1.8 | 2.5 | 3.1 | 1.2 |
| Water Solubility (mg/mL) | ~10 | ~5 | ~2 | ~50 |
| Hydrogen Bond Acceptors | 7 | 7 | 6 | 3 |
Notes:
- The target compound’s lower logP (1.8 vs. 2.5–3.1 in others) reflects its balance between lipophilicity (from the bicyclic amine) and polarity (from the carbonitrile and methoxyethyl groups).
- Solubility : The 2-methoxyethyl group and pyridine-2-carbonitrile contribute to higher solubility compared to BJ47823’s trifluoromethylpyridine .
Crystallographic and Conformational Insights
- highlights the use of ORTEP-3 and SHELX software for crystal structure determination, which could apply to the target compound’s conformational analysis .
- The pyridine-2-carbonitrile group in the target compound may adopt a planar conformation, similar to the pyridine ring in ’s crystal structure, facilitating π-π stacking in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
